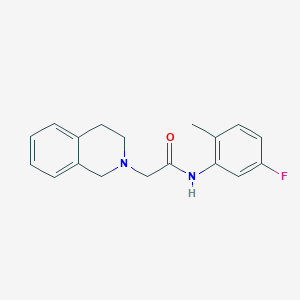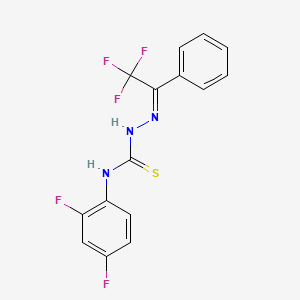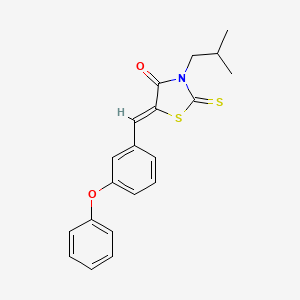![molecular formula C16H21N7O3 B4845635 6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4845635.png)
6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
Vue d'ensemble
Description
6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPPT and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MPPT involves the inhibition of PDE5, which results in an increase in the levels of cGMP. This increase in cGMP levels leads to smooth muscle relaxation, which is essential for the treatment of erectile dysfunction. MPPT has also been shown to have potential applications in the treatment of other diseases, such as pulmonary arterial hypertension, by inhibiting PDE5.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPT have been studied extensively. The compound has been shown to be a potent and selective inhibitor of PDE5, which results in smooth muscle relaxation and increased blood flow. This effect is essential for the treatment of erectile dysfunction and other related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPPT has several advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity, which makes it suitable for use in various experiments. However, the compound is relatively expensive, and its use is limited due to its potential side effects.
Orientations Futures
MPPT has several potential future directions, including its use in the treatment of various diseases, such as pulmonary arterial hypertension. The compound has also been studied for its potential applications in the field of cancer research, where it has been shown to have anti-tumor properties. Further research is needed to explore the full potential of MPPT and its applications in various areas of scientific research.
Conclusion:
In conclusion, 6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the field of scientific research. The compound has been studied for its potential applications in various areas, including the treatment of erectile dysfunction and pulmonary arterial hypertension. MPPT has several advantages and limitations for lab experiments, and its potential future directions are promising. Further research is needed to explore the full potential of MPPT and its applications in various areas of scientific research.
Applications De Recherche Scientifique
MPPT has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are commonly used in the treatment of erectile dysfunction, and MPPT has been shown to be a potent and selective inhibitor of PDE5.
Propriétés
IUPAC Name |
3-[(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3/c24-12-4-5-13(21-20-12)26-16-18-14(22-6-2-1-3-7-22)17-15(19-16)23-8-10-25-11-9-23/h4-5H,1-3,6-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOIKBEAGYNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OC3=NNC(=O)C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(Morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4845553.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4845554.png)
![1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4845568.png)
![2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B4845575.png)

![4-(4-methyl-5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4845590.png)

![methyl 2-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4845611.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4845615.png)
![N-(2,3-dimethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]thiourea](/img/structure/B4845618.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4845637.png)
![N-ethyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4845639.png)

